
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced by reacting the thiazole intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the chloroethyl-substituted thiazole with an appropriate thiol compound under mild conditions.
Final Product Formation: The final product, this compound, is obtained by reacting the intermediate with diethylamine and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Substituted thiazole derivatives.
科学的研究の応用
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Chemical Research: The compound is used in various chemical reactions to study its reactivity and to develop new synthetic methodologies.
作用機序
The mechanism of action of 2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thiazole ring and thioether linkage contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-((5-(2-Bromoethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 2-((5-(2-Iodoethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 2-((5-(2-Fluoroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
Uniqueness
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. The combination of the thiazole ring, thioether linkage, and chloroethyl group makes it a versatile compound with diverse applications in medicinal chemistry, biological studies, and industrial processes.
特性
CAS番号 |
74277-03-5 |
|---|---|
分子式 |
C12H22Cl2N2S2 |
分子量 |
329.4 g/mol |
IUPAC名 |
2-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C12H21ClN2S2.ClH/c1-4-15(5-2)8-9-16-12-14-10(3)11(17-12)6-7-13;/h4-9H2,1-3H3;1H |
InChIキー |
ZZRLGDLIAKWSRN-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCSC1=NC(=C(S1)CCCl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


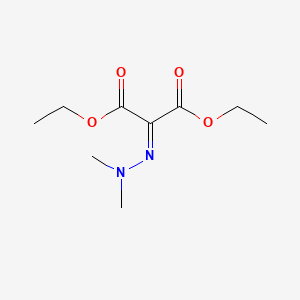
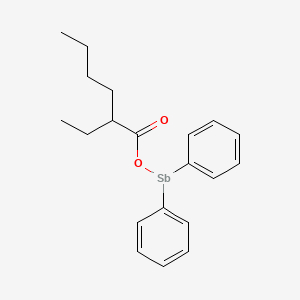
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
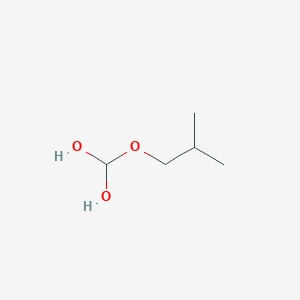
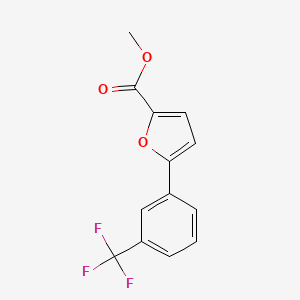
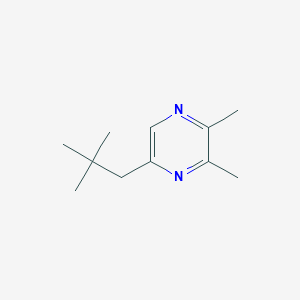
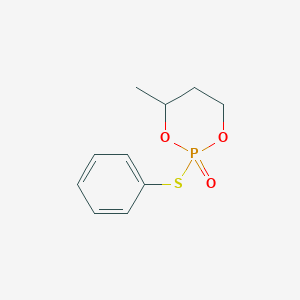


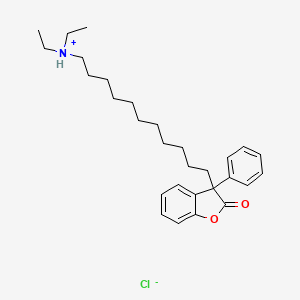
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)



